molecular formula C26H28N4O4 B2404376 2-{4-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4-diazepan-1-yl}[1,3]thiazolo[5,4-b]pyridine CAS No. 1226428-83-6

2-{4-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4-diazepan-1-yl}[1,3]thiazolo[5,4-b]pyridine

Cat. No. B2404376
M. Wt: 460.534
InChI Key: AHLSOLLJGOCDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4-diazepan-1-yl}[1,3]thiazolo[5,4-b]pyridine is a useful research compound. Its molecular formula is C26H28N4O4 and its molecular weight is 460.534. The purity is usually 95%.
BenchChem offers high-quality 2-{4-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4-diazepan-1-yl}[1,3]thiazolo[5,4-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{4-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4-diazepan-1-yl}[1,3]thiazolo[5,4-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-{4-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4-diazepan-1-yl}[1,3]thiazolo[5,4-b]pyridine' involves the reaction of a thiazolo[5,4-b]pyridine derivative with a 1,4-diazepane derivative that contains a sulfonyl group and two methoxy groups. The reaction is expected to occur under basic conditions and may require the use of a coupling agent or catalyst to facilitate the formation of the desired product.

Starting Materials
Thiazolo[5,4-b]pyridine derivative, 1,4-diazepane derivative with a sulfonyl group and two methoxy groups, Coupling agent or catalyst

Reaction
Step 1: Dissolve the thiazolo[5,4-b]pyridine derivative and the 1,4-diazepane derivative in a suitable solvent, such as DMF or DMSO., Step 2: Add a coupling agent or catalyst, such as DIC or DCC, to the reaction mixture and stir for several hours at room temperature., Step 3: Monitor the reaction progress using TLC or HPLC and adjust the reaction conditions as necessary., Step 4: Once the desired product has formed, isolate it by filtration or chromatography and purify it using recrystallization or other suitable methods., Step 5: Characterize the product using various analytical techniques, such as NMR, IR, and MS, to confirm its identity and purity.

properties

IUPAC Name

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-32-20-6-4-17(5-7-20)15-29-26(31)18-8-10-30(11-9-18)25-19(14-27)16-28-22-13-24(34-3)23(33-2)12-21(22)25/h4-7,12-13,16,18H,8-11,15H2,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLSOLLJGOCDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide

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